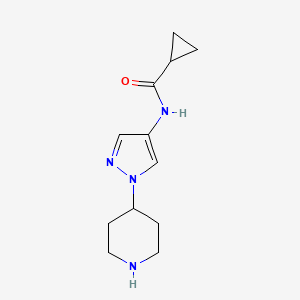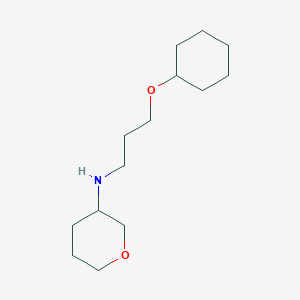
4-fluoro-N-(1-pyrazin-2-ylethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-fluoro-N-(1-pyrazin-2-ylethyl)aniline, also known as FPEA, is a chemical compound that has garnered significant attention in scientific research due to its unique properties. This compound is a heterocyclic aromatic amine that contains a pyrazine ring and a fluorine atom on the phenyl ring.
Wissenschaftliche Forschungsanwendungen
4-fluoro-N-(1-pyrazin-2-ylethyl)aniline has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research is in the development of new drugs. This compound has been shown to exhibit potent inhibitory activity against several enzymes and receptors, making it a promising candidate for drug development.
Wirkmechanismus
The mechanism of action of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline is not fully understood. However, studies have shown that it binds to specific receptors and enzymes, leading to the inhibition of their activity. This compound has been shown to inhibit the activity of several kinases and phosphatases, which are involved in various cellular pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells and induce apoptosis. This compound has also been shown to inhibit the activity of several inflammatory mediators, making it a potential candidate for the treatment of inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline is its potent inhibitory activity against several enzymes and receptors. This makes it a valuable tool for studying the role of these enzymes and receptors in various cellular pathways. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the safety and toxicity of this compound.
Zukünftige Richtungen
There are several future directions for the study of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline. One area of research is in the development of new drugs based on this compound. Another area of research is in the study of the mechanism of action of this compound. Further studies are needed to determine the safety and toxicity of this compound. Additionally, this compound could be used as a tool to study the role of specific enzymes and receptors in various cellular pathways.
Synthesemethoden
The synthesis of 4-fluoro-N-(1-pyrazin-2-ylethyl)aniline involves the reaction of 4-fluoroaniline with 2-bromoethylpyrazine in the presence of a palladium catalyst. The reaction proceeds through a palladium-catalyzed cross-coupling reaction, resulting in the formation of this compound. This method has been optimized to produce high yields of this compound with excellent purity.
Eigenschaften
IUPAC Name |
4-fluoro-N-(1-pyrazin-2-ylethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3/c1-9(12-8-14-6-7-15-12)16-11-4-2-10(13)3-5-11/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUQVFNDXVLXKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CN=C1)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7578346.png)


![N-[1-(1-methylimidazol-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7578363.png)
![3-[1-(1-Methylimidazol-2-yl)ethylamino]azepan-2-one](/img/structure/B7578366.png)

![N-[(4-bromophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578374.png)
![N-[(4-chlorophenyl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7578396.png)

![2-[(2-Amino-3-methylbutyl)amino]pyridine-4-carboxamide](/img/structure/B7578399.png)

![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)

